molecular formula C19H28Br2N2 B14581632 1,1'-Methylenebis(4-tert-butylpyridin-1-ium) dibromide CAS No. 61368-96-5

1,1'-Methylenebis(4-tert-butylpyridin-1-ium) dibromide

Cat. No.: B14581632
CAS No.: 61368-96-5
M. Wt: 444.2 g/mol
InChI Key: COSLAWKXBMVAHB-UHFFFAOYSA-L
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Description

1,1’-Methylenebis(4-tert-butylpyridin-1-ium) dibromide is a chemical compound known for its unique structure and properties It consists of two 4-tert-butylpyridinium units linked by a methylene bridge, with two bromide ions as counterions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Methylenebis(4-tert-butylpyridin-1-ium) dibromide typically involves the reaction of 4-tert-butylpyridine with formaldehyde and hydrobromic acid. The reaction proceeds as follows:

    Step 1: 4-tert-butylpyridine is dissolved in a suitable solvent, such as dichloromethane.

    Step 2: Formaldehyde is added to the solution, followed by the addition of hydrobromic acid.

    Step 3: The reaction mixture is stirred at room temperature for several hours.

    Step 4: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1,1’-Methylenebis(4-tert-butylpyridin-1-ium) dibromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinium units back to pyridine.

    Substitution: The bromide ions can be substituted with other anions, such as chloride or nitrate, through ion exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ion exchange reactions are typically carried out in aqueous solutions with the desired anion source.

Major Products Formed

    Oxidation: N-oxides of the pyridinium units.

    Reduction: Pyridine derivatives.

    Substitution: Compounds with different counterions, such as chlorides or nitrates.

Scientific Research Applications

1,1’-Methylenebis(4-tert-butylpyridin-1-ium) dibromide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with various metal ions.

    Biology: Investigated for its potential antimicrobial properties and interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the development of advanced materials, such as ionic liquids and catalysts for organic synthesis.

Mechanism of Action

The mechanism of action of 1,1’-Methylenebis(4-tert-butylpyridin-1-ium) dibromide involves its interaction with molecular targets through its pyridinium units. These interactions can include:

    Coordination with Metal Ions: The pyridinium units can coordinate with metal ions, forming stable complexes.

    Electrostatic Interactions: The positively charged pyridinium units can interact with negatively charged species, such as anions or biological macromolecules.

    Hydrophobic Interactions: The tert-butyl groups can engage in hydrophobic interactions, influencing the compound’s solubility and binding properties.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Methylenebis(4,4’-bipyridin-1-ium) dibromide: Similar structure but with bipyridinium units instead of pyridinium.

    1,1’-Methylenebis(4-tert-butylpyridinium) dichloride: Similar structure but with chloride counterions instead of bromide.

    4,4’-Methylenebis(tert-butylpyridine): Similar structure but without the ionic nature.

Uniqueness

1,1’-Methylenebis(4-tert-butylpyridin-1-ium) dibromide is unique due to its specific combination of pyridinium units, tert-butyl groups, and bromide counterions. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

61368-96-5

Molecular Formula

C19H28Br2N2

Molecular Weight

444.2 g/mol

IUPAC Name

4-tert-butyl-1-[(4-tert-butylpyridin-1-ium-1-yl)methyl]pyridin-1-ium;dibromide

InChI

InChI=1S/C19H28N2.2BrH/c1-18(2,3)16-7-11-20(12-8-16)15-21-13-9-17(10-14-21)19(4,5)6;;/h7-14H,15H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

COSLAWKXBMVAHB-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)C1=CC=[N+](C=C1)C[N+]2=CC=C(C=C2)C(C)(C)C.[Br-].[Br-]

Origin of Product

United States

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